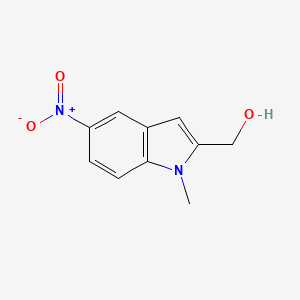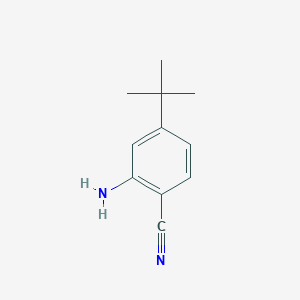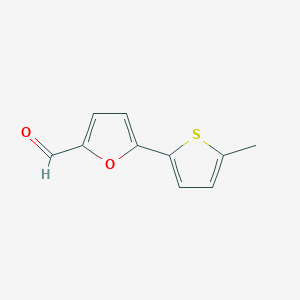
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H8O2S It is a heterocyclic compound containing both furan and thiophene rings, which are aromatic five-membered rings with oxygen and sulfur atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde typically involves the reaction of 5-methylthiophene-2-carbaldehyde with furan-2-carbaldehyde under specific conditions. One common method is the use of a one-pot multi-component reaction, which involves the condensation of the starting materials in the presence of a catalyst and under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of efficient catalytic systems can be applied to scale up the production process. The choice of solvents, catalysts, and reaction conditions would be optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as iron(III) chloride (FeCl3) for halogenation.
Major Products Formed
Oxidation: 5-(5-Methylthiophen-2-yl)furan-2-carboxylic acid.
Reduction: 5-(5-Methylthiophen-2-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde: Similar structure but with two thiophene rings.
5-(5-Methylfuran-2-yl)furan-2-carbaldehyde: Similar structure but with two furan rings.
5-(5-Methylthiophen-2-yl)benzaldehyde: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual heterocyclic structure can lead to unique reactivity and interactions, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H8O2S |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
5-(5-methylthiophen-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H8O2S/c1-7-2-5-10(13-7)9-4-3-8(6-11)12-9/h2-6H,1H3 |
Clé InChI |
FOPHUJYDTNHJBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


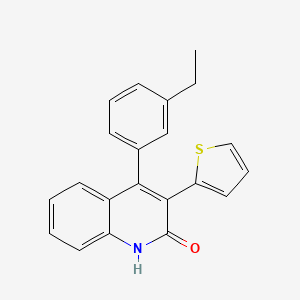
![2,3-Dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate](/img/structure/B13877146.png)
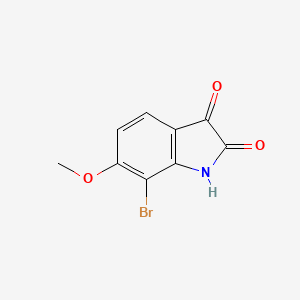


![ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)
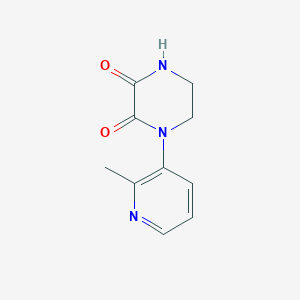

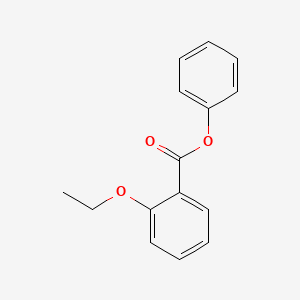
![tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate](/img/structure/B13877206.png)
